1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate
Description
Properties
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3,4-dimethoxybenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7S/c1-22-13-8-7-10(9-14(13)23-2)25(20,21)24-17-15(18)11-5-3-4-6-12(11)16(17)19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGKTKXBHZPJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)ON2C(=O)C3=CC=CC=C3C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . For instance, one method involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water, using a catalyst such as SiO2-tpy-Nb at reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the scalability and efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted isoindoline-1,3-dione derivatives .
Scientific Research Applications
Chemistry
1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate serves as a building block in organic synthesis , enabling the creation of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for synthetic applications.
Medicine
The compound is under investigation for its therapeutic properties , particularly:
- Anticancer Activity : Preliminary studies indicate that it may induce apoptosis in cancer cells.
- Antioxidant Properties : It has shown potential in scavenging free radicals, which could mitigate oxidative stress.
Industry
In industrial applications, this compound is utilized in the development of materials with specific properties:
- Photochromic Materials : These materials change color in response to light exposure.
- Polymer Additives : Enhancing the performance characteristics of polymers.
Anticancer Studies
Research published in the Journal of Medicinal Chemistry demonstrated that derivatives of isoindoline compounds exhibit significant cytotoxicity against various cancer cell lines. Structural modifications were found to enhance biological activity.
Antioxidant Activity
A study in Phytochemistry evaluated similar compounds' antioxidant potential and found they effectively reduced oxidative stress markers in cellular models.
Mechanistic Insights
Another study focused on the molecular interactions between isoindoline derivatives and enzymes involved in cancer metabolism, offering insights into their therapeutic applications.
Mechanism of Action
The mechanism of action of 1,3-dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,3-dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate include other isoindoline-1,3-dione derivatives, such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Phthalimide: Used as a precursor in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
This structural feature may enhance its reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
1,3-Dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate is a compound classified under isoindoline-1,3-dione derivatives. This compound is characterized by its unique structure, which includes an isoindoline nucleus with carbonyl groups at positions 1 and 3, making it a subject of interest in various biological research contexts.
- IUPAC Name : (1,3-dioxoisoindol-2-yl) 3,4-dimethoxybenzenesulfonate
- Molecular Formula : C16H13NO7S
- CAS Number : 865613-32-7
- Molecular Weight : 369.34 g/mol
Synthesis and Production
The synthesis of this compound typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. The process can be optimized using continuous flow reactors to enhance yield and purity. The choice of solvents and catalysts plays a crucial role in the efficiency of the production process.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to modulate enzyme activities and receptor functions, which may lead to various therapeutic effects including:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits potential anticancer properties by inducing apoptosis in cancer cells.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, contributing to its antioxidant effects.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Studies : Research published in Journal of Medicinal Chemistry indicated that derivatives of isoindoline compounds exhibit significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
- Antioxidant Activity : A study published in Phytochemistry evaluated the antioxidant potential of similar compounds and found that they effectively reduced oxidative stress markers in cellular models .
- Mechanistic Insights : Another study focused on the molecular interactions between isoindoline derivatives and specific enzymes involved in cancer metabolism, providing insights into how these compounds can be utilized for therapeutic purposes .
Comparative Analysis
To better understand the efficacy of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Anticancer Activity | Antioxidant Activity | Notes |
|---|---|---|---|
| Thalidomide | Moderate | Yes | Known for immunomodulatory effects |
| Phthalimide | Low | Moderate | Used as a precursor in pharmaceuticals |
| This compound | High (in vitro) | High | Potential for further development |
Q & A
Q. What are the recommended synthetic routes for 1,3-dioxoisoindolin-2-yl 3,4-dimethoxybenzenesulfonate, and how can reaction conditions be optimized?
The compound can be synthesized via nucleophilic substitution between 1,3-dioxoisoindoline derivatives and activated sulfonyl chlorides. A typical method involves reacting 3,4-dimethoxybenzenesulfonyl chloride with 2-hydroxyisoindoline-1,3-dione in the presence of a base like triethylamine or pyridine in anhydrous dichloromethane or tetrahydrofuran (THF) under nitrogen . Optimization includes controlling stoichiometry (1:1.2 molar ratio of isoindoline to sulfonyl chloride) and temperature (0–25°C). Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combined spectroscopic techniques are essential:
- NMR : Confirm sulfonate ester linkage via downfield shifts in -NMR (e.g., aromatic protons at δ 7.5–8.0 ppm) and -NMR (sulfonate carbon at ~140–145 ppm) .
- IR : Validate sulfonate (S=O stretching at ~1170–1370 cm) and isoindolinone (C=O at ~1700 cm) .
- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H] or [M–H]) .
Q. What solvent systems are optimal for solubility studies of this compound?
The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. Solubility can be enhanced using co-solvents like ethanol:DMSO (4:1 v/v) . For biological assays, stock solutions in DMSO (<5% final concentration) are recommended to avoid cytotoxicity .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the sulfonate-isoindolinone conformation?
Single-crystal X-ray diffraction is critical for determining bond angles, torsion angles, and non-covalent interactions (e.g., π-π stacking). Use SHELX-97 for structure refinement:
Q. What methodologies are suitable for analyzing biological interactions, such as enzyme inhibition?
- Enzyme Assays : Test inhibitory activity against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
- Molecular Docking : Use AutoDock Vina to model binding to active sites (PDB: 3COZ for sulfonate-binding enzymes). Validate with MD simulations (GROMACS) to assess stability .
- SAR Studies : Modify substituents on the dimethoxyphenyl ring to correlate electronic effects (Hammett σ constants) with activity .
Q. How can researchers address discrepancies in spectroscopic data between synthetic batches?
- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (retention time shifts).
- VT-NMR : Variable-temperature NMR (25–60°C) to identify dynamic conformational changes .
- Crystallographic Validation : Compare unit cell parameters across batches to rule out polymorphism .
Methodological Challenges
Q. What strategies mitigate sulfonate ester hydrolysis during biological assays?
Q. How can computational chemistry predict reactive sites for further functionalization?
- DFT Calculations : Use Gaussian 16 (B3LYP/6-31G*) to calculate Fukui indices, identifying nucleophilic (isoindolinone carbonyl) and electrophilic (sulfonate sulfur) centers .
- Electrostatic Potential Maps : Generate via Multiwfn to visualize charge distribution .
Data Interpretation and Reproducibility
Q. What statistical approaches resolve contradictions in biological activity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
